Velagliflozin proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1539295-26-5 |

|---|---|

Molecular Formula |

C28H34N2O7 |

Molecular Weight |

510.6 g/mol |

IUPAC Name |

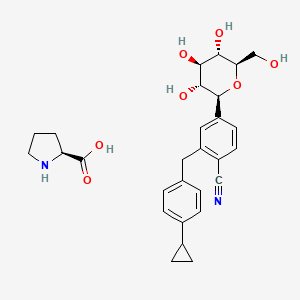

2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile;(2S)-pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H25NO5.C5H9NO2/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15;7-5(8)4-2-1-3-6-4/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2;4,6H,1-3H2,(H,7,8)/t19-,20-,21+,22-,23+;4-/m10/s1 |

InChI Key |

UWKBFNWQMSGEPG-ZHNCTCHCSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N |

Canonical SMILES |

C1CC(NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Velagliflozin Proline: A Deep Dive into its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin, a member of the gliflozin class, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of velagliflozin proline, its pharmacokinetic and pharmacodynamic profile, and a summary of its clinical application in veterinary medicine. This compound is the clinical form of velagliflozin.[4] Marketed under the brand name Senvelgo®, it is an oral hypoglycemic drug used to improve glycemic control in cats with diabetes mellitus not previously treated with insulin.[2][3]

Core Mechanism of Action: SGLT2 Inhibition

Velagliflozin's therapeutic effect is achieved by targeting SGLT2, a protein primarily expressed in the proximal convoluted tubules of the kidneys.[5][6][7] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[8]

By selectively inhibiting SGLT2, velagliflozin effectively blocks this reabsorption pathway.[9] This leads to a reduction in the renal threshold for glucose, resulting in increased urinary glucose excretion (glucosuria).[6][7] The consequence of this glucosuria is a lowering of blood glucose concentrations, which helps to mitigate the hyperglycemia characteristic of diabetes mellitus.[1][10] This mechanism of action is independent of insulin, providing a novel therapeutic approach for managing diabetes.[11]

Signaling Pathway of SGLT2 Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SENVELGO® (velagliflozin oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]

- 3. Velagliflozin - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aaha.org [aaha.org]

- 6. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 7. fda.report [fda.report]

- 8. Pharmacokinetics, Pharmacodynamics and Clinical Use of SGLT2 Inhibitors in Patients with Type 2 Diabetes Mellitus and Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Velagliflozin Approved for Feline Diabetes for Veterinary Use | Clinician’s Brief [cliniciansbrief.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Dear Veterinarian Letter regarding important safety conditions associated with the use of Senvelgo (velagliflozin oral solution) for improving glycemic control in certain cats with diabetes mellitus | FDA [fda.gov]

The Dawn of a New Era in Feline Diabetes Management: A Technical Guide to the Discovery and Synthesis of Velagliflozin Proline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Velagliflozin proline, a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor. Developed to address the growing need for effective and convenient treatment options for feline diabetes mellitus, this compound represents a significant advancement in veterinary medicine. This document details the scientific journey from its conceptualization to its application, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Discovery and Rationale: Targeting SGLT2 for Glycemic Control

The discovery of this compound is rooted in the established success of SGLT2 inhibitors in human medicine for the treatment of type 2 diabetes mellitus. The primary therapeutic target, the sodium-glucose cotransporter 2 (SGLT2), is predominantly expressed in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By inhibiting SGLT2, this compound effectively reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[2][3][4] This mechanism of action is independent of insulin secretion, offering a novel therapeutic approach for managing hyperglycemia in cats.

Velagliflozin is chemically described as 2-(4-cyclopropyl-benzyl)-4-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-hydroxymethyltetrahydropyran-2-yl)-benzonitrile.[2] It is formulated as a co-crystal with L-proline and water in a 1:1:1 ratio to enhance its stability and bioavailability.[2] This formulation, known as this compound, is an oral solution that provides a convenient and effective treatment for feline diabetes.[2]

Synthesis of this compound: A Multi-Step Approach

The synthesis of Velagliflozin is a multi-step process that begins with readily available starting materials. While specific, detailed protocols are proprietary, information gleaned from patent literature outlines the key transformations. A general synthetic scheme was disclosed in patent WO2007128749A1.[5]

Experimental Protocol: General Synthesis of Velagliflozin

A plausible synthetic route, based on available literature, is as follows:

-

Preparation of the Aglycone Moiety: The synthesis commences with the preparation of the substituted benzonitrile aglycone. This typically involves a multi-step sequence starting from a suitably substituted benzoic acid derivative. For instance, 2-bromo-5-iodobenzoic acid can be reduced to the corresponding alcohol, followed by chlorination and subsequent coupling reactions to introduce the cyclopropyl-benzyl group.[5]

-

Glycosylation: The key step in the synthesis is the C-glycosylation of the aglycone with a protected glucose derivative. A common precursor is 2,3,4,6-tetra-O-acetyl-D-glucopyranose, which can be activated for coupling. The reaction is typically carried out in the presence of a Lewis acid or a strong base to facilitate the formation of the C-C bond between the anomeric carbon of the glucose ring and the aromatic ring of the aglycone.

-

Deprotection: Following successful glycosylation, the protecting groups on the hydroxyl moieties of the glucose ring are removed. This is often achieved by hydrolysis under basic conditions, for example, using potassium hydroxide in a mixture of methanol and tetrahydrofuran.[5]

-

Purification: The final compound, Velagliflozin, is purified using chromatographic techniques, such as silica gel chromatography, to yield a product of high purity.[5]

-

Co-crystal Formation: To produce this compound, the purified Velagliflozin is co-crystallized with L-proline and water from a suitable solvent system to form the stable 1:1:1 co-crystal.

Mechanism of Action: SGLT2 Inhibition and its Physiological Consequences

This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the renal tubules. This inhibition reduces the renal threshold for glucose, leading to increased urinary glucose excretion and a decrease in blood glucose concentrations.

Caption: Mechanism of action of this compound on the SGLT2 transporter in the renal tubule.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in cats have demonstrated that Velagliflozin is rapidly absorbed after oral administration.

Table 1: Pharmacokinetic Parameters of Velagliflozin in Cats (1 mg/kg oral dose)

| Parameter | Fasted State | Fed State |

| Tmax (median hours) | 0.25 | Not specified |

| Cmax (mean ± SD ng/mL) | 1030 (± 361) | Not specified |

| AUC0-last (mean ± SD day*ng/mL) | 3295 (± 1098) | Not specified |

Data sourced from the SENVELGO® (velagliflozin oral solution) package insert.[2]

Systemic exposure to velagliflozin is greater in the fasted state compared to the fed state.[2] The elimination half-life is approximately 3.68 hours.[2]

Clinical Efficacy and Safety in Feline Diabetes

Clinical trials have demonstrated the efficacy and safety of this compound for the management of diabetes in cats.

Table 2: Efficacy of this compound in a 180-day Multicenter Field Study

| Parameter | Result |

| Number of Cats Enrolled | 252 |

| Treatment Success on Day 30 | 88.4% of 198 evaluable cats |

| Improvement in Polyuria (Day 30) | 71% of 177 cats |

| Improvement in Polydipsia (Day 30) | 73% of 176 cats |

Treatment success was defined as improvement in at least one clinical sign and one blood glucose variable.[2]

Table 3: Glycemic Control Following this compound Administration

| Parameter | Before Treatment (Day 0) | After Treatment (Day 30) |

| Mean Blood Glucose (mg/dL) | 446.4 (single fasted sample) | 169.8 (blood glucose curve mean) |

| Serum Fructosamine (µmol/L) | >450 (suggesting poor control) | ≤450 (suggesting good control) |

Data sourced from the SENVELGO® (velagliflozin oral solution) package insert.[2][6]

The most common adverse reactions observed in clinical trials were diarrhea or loose stool, weight loss, vomiting, polyuria, polydipsia, and elevated blood urea nitrogen (BUN).[2] A key safety consideration is the risk of diabetic ketoacidosis (DKA) or euglycemic DKA, which requires prompt veterinary attention.[2]

Experimental Workflow: From Preclinical to Clinical Evaluation

The development of this compound followed a rigorous experimental workflow, from initial compound screening to comprehensive clinical trials.

Caption: A generalized experimental workflow for the development of this compound.

Conclusion

This compound represents a paradigm shift in the management of feline diabetes mellitus. Its novel, insulin-independent mechanism of action, coupled with the convenience of an oral solution, offers a valuable therapeutic alternative to traditional insulin injections. The journey of its discovery and synthesis underscores the power of targeted drug design and the successful translation of a therapeutic concept from human to veterinary medicine. This technical guide provides a foundational understanding for scientists and researchers, encouraging further exploration and innovation in the field of veterinary drug development.

References

In Vitro Characterization of Velagliflozin Proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin proline is an orally active, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2, primarily expressed in the proximal renal tubules, is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the circulation. By inhibiting SGLT2, Velagliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism of action makes SGLT2 inhibitors a cornerstone in the management of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its mechanism of action, and detailed experimental protocols for its evaluation.

Mechanism of Action: SGLT2 Inhibition

This compound exerts its therapeutic effect by selectively targeting and inhibiting SGLT2. This inhibition prevents the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine.[1] While specific quantitative data on the in vitro inhibitory constants (IC50 or Ki) and the precise selectivity of Velagliflozin for SGLT2 over SGLT1 have not been publicly reported, its classification as a potent and selective SGLT2 inhibitor is well-established.[1][2]

The signaling pathway of SGLT2 inhibition is direct and does not involve complex intracellular signaling cascades for its primary effect. The binding of Velagliflozin to SGLT2 directly blocks the transporter's function.

Quantitative In Vitro Activity Data

As of the latest available information, specific IC50 or Ki values for this compound against human SGLT1 and SGLT2 have not been published in peer-reviewed literature. One report explicitly states that the fold receptor selectivity of velagliflozin is not reported.[2]

For comparative purposes, the table below summarizes the reported IC50 values for other well-characterized SGLT2 inhibitors. This data provides a context for the expected potency and selectivity of compounds in this class.

| Compound | hSGLT1 IC50 (nM) | hSGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| Canagliflozin | 663 ± 180 | 4.2 ± 1.5 | ~158 |

| Dapagliflozin | ~1400 | ~1.2 | ~1200 |

| Empagliflozin | 8300 | 3.1 | ~2700 |

| Sotagliflozin | 36 | 1.8 | 20 |

Note: Data compiled from various sources.[3][4] The experimental conditions under which these values were determined may vary.

Experimental Protocols for In Vitro Characterization

The in vitro characterization of SGLT2 inhibitors like this compound typically involves cell-based assays that measure the uptake of a labeled glucose analog in cells expressing the target transporter. Below are detailed methodologies for common assays.

Cell Culture and Transporter Expression

A crucial first step is the use of a stable cell line overexpressing the human SGLT1 and SGLT2 transporters. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose.

Protocol:

-

Culture CHO or HEK293 cells in a suitable growth medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.

-

Transfect the cells with expression vectors containing the full-length cDNA of human SGLT1 or SGLT2.

-

Select for stably transfected cells using an appropriate selection marker (e.g., G418).

-

Verify the expression and correct membrane localization of the SGLT transporters using methods such as Western blotting or immunofluorescence.

Fluorescent Glucose Analog Uptake Assay

This non-radioactive assay utilizes a fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake.

Protocol:

-

Cell Plating: Seed the SGLT1- or SGLT2-expressing cells into 96-well black, clear-bottom plates and allow them to adhere overnight.

-

Compound Incubation:

-

Wash the cells with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).

-

Pre-incubate the cells with varying concentrations of this compound (or other test compounds) for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Phlorizin).

-

-

Glucose Uptake:

-

Add the fluorescent glucose analog (e.g., 50 µM 2-NBDG) to each well and incubate for 30-60 minutes at 37°C.

-

-

Signal Detection:

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/535 nm).

-

-

Data Analysis:

-

Normalize the fluorescence signal to the vehicle control.

-

Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Radiolabeled Glucose Uptake Assay

This is a traditional and highly sensitive method for measuring glucose transport. It involves the use of a radiolabeled glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable substrate of SGLT transporters.

Protocol:

-

Cell Plating and Compound Incubation: Follow steps 1 and 2 as described for the fluorescent assay, using appropriate microplates (e.g., 24-well plates).

-

Glucose Uptake:

-

Add ¹⁴C-AMG (typically at a concentration close to its Km) to each well and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Termination and Lysis:

-

Rapidly terminate the uptake by aspirating the uptake solution and washing the cells multiple times with ice-cold, sodium-free buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

-

Scintillation Counting:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the amount of ¹⁴C-AMG uptake (in dpm or cpm).

-

Normalize the data to the vehicle control and calculate the IC50 value as described for the fluorescent assay.

-

Conclusion

This compound is a potent SGLT2 inhibitor that effectively reduces renal glucose reabsorption. While specific in vitro inhibitory data for this compound is not publicly available, the experimental protocols outlined in this guide provide a robust framework for its characterization. The use of cell-based assays with either fluorescent or radiolabeled glucose analogs allows for the determination of the compound's potency and selectivity, which are critical parameters in the drug development process. Further research and publication of these specific values for this compound would be beneficial for the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

Velagliflozin Proline and its Affinity for the SGLT2 Target: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive review of publicly available scientific literature and patent databases, specific quantitative binding affinity data for velagliflozin proline, such as Ki or IC50 values, against the sodium-glucose cotransporter 2 (SGLT2) have not been disclosed by the manufacturer or found in peer-reviewed publications. This guide, therefore, provides a detailed overview of the target, the mechanism of action, and the typical methodologies used to assess binding affinity for SGLT2 inhibitors, using data from other compounds in the same class to provide a comparative context.

Introduction to this compound

This compound is an orally active inhibitor of the sodium-glucose cotransporter 2 (SGLT2)[1][2][3]. It is the L-proline co-crystal of velagliflozin, a formulation designed to improve its pharmaceutical properties[2]. Developed by Boehringer Ingelheim, it is approved for veterinary use, particularly for improving glycemic control in cats with diabetes mellitus[1][2]. Like other members of the gliflozin class, velagliflozin exerts its therapeutic effect by selectively targeting and inhibiting SGLT2 in the kidneys[1][4].

The SGLT2 Target and its Mechanism of Action

The SGLT2 protein is a high-capacity, low-affinity transporter primarily expressed in the S1 and S2 segments of the renal proximal tubule[5]. It is responsible for reabsorbing approximately 90-95% of the glucose filtered by the glomerulus back into the bloodstream[5]. This process is an active transport mechanism, relying on the sodium gradient maintained by the Na+/K+-ATPase pump[5].

Velagliflozin, by inhibiting SGLT2, competitively blocks this glucose reabsorption[1]. This leads to increased urinary glucose excretion (glucosuria), thereby lowering blood glucose levels in an insulin-independent manner[1][6]. This mechanism of action is a well-established therapeutic strategy for managing hyperglycemia in diabetes.

Signaling Pathway of SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition by velagliflozin in the renal proximal tubule.

Target Binding Affinity of SGLT2 Inhibitors

The binding affinity of a drug to its target is a critical determinant of its potency and selectivity. For SGLT2 inhibitors, high affinity for SGLT2 and low affinity for other transporters, particularly SGLT1, is desirable to minimize off-target effects. SGLT1 is predominantly found in the small intestine and also contributes to a smaller extent to renal glucose reabsorption[5]. Inhibition of SGLT1 can lead to gastrointestinal side effects[7].

While specific data for velagliflozin is unavailable, the table below presents the binding affinities and selectivity of other well-characterized SGLT2 inhibitors. This provides a comparative framework for understanding the expected properties of a potent and selective SGLT2 inhibitor.

| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |

| Canagliflozin | 2 | 1000 | ~500 | [8] |

| Dapagliflozin | ~6 | ~360 | ~60 | [8] |

| Empagliflozin | 3.1 | 3235 | ~1043 | [3] |

| Ertugliflozin | - | - | ~2500 | [9] |

| Sergliflozin | 2.39 | 708 | ~296 | [10] |

IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Determining Binding Affinity

The determination of binding affinity for SGLT2 inhibitors typically involves in vitro assays using cell lines that stably express the human SGLT1 and SGLT2 transporters.

Key Experimental Methodologies:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are commonly engineered to stably express human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2)[11].

-

Radiolabeled Substrate Uptake Assay: This is the most common method to determine the inhibitory activity of a compound.

-

Cell Culture: Cells expressing hSGLT1 or hSGLT2 are cultured in appropriate media.

-

Incubation: The cells are incubated with a radiolabeled substrate, typically 14C-alpha-methyl-D-glucopyranoside ([14C]AMG), which is a non-metabolizable glucose analog transported by SGLTs[11]. This incubation is performed in the presence of varying concentrations of the inhibitor compound.

-

Washing: After the incubation period, the cells are washed with ice-cold buffer to remove any unbound radiolabeled substrate.

-

Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of substrate transported into the cells. The data is then plotted as the percentage of inhibition versus the inhibitor concentration. A dose-response curve is generated to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the substrate uptake by 50%.

-

-

Electrophysiological Assays: The transport of glucose and sodium by SGLTs is electrogenic, meaning it generates an electrical current. This property can be exploited to measure transporter activity.

-

Xenopus Oocyte Expression System: Oocytes from Xenopus laevis are injected with cRNA encoding for hSGLT1 or hSGLT2.

-

Two-Electrode Voltage Clamp: After a few days to allow for protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a set voltage.

-

Substrate and Inhibitor Application: The oocytes are perfused with a solution containing the substrate (e.g., glucose) and varying concentrations of the inhibitor. The substrate-induced current is measured.

-

Data Analysis: The inhibition of the substrate-induced current by the compound is used to determine the inhibition constant (Ki).

-

General Experimental Workflow

Caption: A typical experimental workflow for determining the IC50 of an SGLT2 inhibitor.

Conclusion

This compound is a member of the SGLT2 inhibitor class of drugs with demonstrated efficacy in veterinary medicine. While its precise binding affinity for SGLT2 remains proprietary information, the established mechanism of action for this class involves high-affinity, selective, and competitive inhibition of the SGLT2 transporter in the renal proximal tubules. The experimental protocols for characterizing such inhibitors are well-defined and consistently applied across the pharmaceutical industry. Further disclosure of the specific binding kinetics of this compound would be of significant interest to the research community for a more complete understanding of its pharmacological profile.

References

- 1. fda.report [fda.report]

- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 3. Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Velagliflozin Approved for Feline Diabetes for Veterinary Use | Clinician’s Brief [cliniciansbrief.com]

- 5. nursingcenter.com [nursingcenter.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

- 8. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

Pharmacological Profile of Velagliflozin Proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velagliflozin proline is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. Developed by Boehringer Ingelheim, this compound has been approved for veterinary use under the trade name Senvelgo® to improve glycemic control in cats with diabetes mellitus.[1][2][3][4][5] By blocking SGLT2, Velagliflozin induces glucosuria, thereby lowering blood glucose levels independently of insulin action. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetics, pharmacodynamics, and key findings from preclinical and clinical studies. The information is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Diabetes mellitus is a common endocrine disorder in felines, characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. Traditional management relies on insulin administration, which can be challenging for pet owners.[6] this compound emerges as a novel oral therapeutic option, offering a convenient, once-daily liquid formulation.[5] Its mechanism of action, targeting the kidneys to excrete excess glucose, provides an alternative approach to glycemic control.[1][3][5] This document will delve into the detailed pharmacological characteristics of this compound.

Mechanism of Action

This compound is a highly selective inhibitor of SGLT2.[7][8] SGLT2 is a low-affinity, high-capacity transporter located predominantly in the S1 segment of the proximal renal tubules and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1][7][8] By competitively inhibiting SGLT2, Velagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[1][3][5] This process effectively lowers the renal threshold for glucose and subsequently reduces blood glucose concentrations.[5] The glucose-lowering effect of Velagliflozin is independent of insulin secretion or sensitivity. While highly selective for SGLT2, some minor interaction with SGLT1, which is present in the later segments of the proximal tubule and the small intestine, may occur.[1] This minor SGLT1 inhibition is thought to contribute to the prevention of hypoglycemia, as some glucose reabsorption is maintained.[6]

Signaling Pathway

Caption: Mechanism of action of this compound in the renal proximal tubule.

Pharmacological Data

Selectivity

While specific IC50 values for Velagliflozin's inhibition of SGLT1 and SGLT2 are not publicly available in the reviewed literature, it is consistently described as a highly selective SGLT2 inhibitor.[7][8] For context, other approved SGLT2 inhibitors exhibit a wide range of selectivity over SGLT1, from approximately 150-fold to over 2000-fold.[4][9][10][11] The high selectivity of Velagliflozin for SGLT2 is crucial for minimizing off-target effects, particularly gastrointestinal side effects that can be associated with significant SGLT1 inhibition in the gut.

Pharmacokinetics

Pharmacokinetic studies of Velagliflozin have been conducted in the target species.

Table 1: Pharmacokinetic Parameters of Velagliflozin in Cats

| Parameter | Value | Species | Study Conditions | Reference |

|---|---|---|---|---|

| Elimination Half-life (T1/2) | 4.5 to 6.4 hours | Cat | Oral administration (fed/fasted) | [12] |

| Metabolism | Primary pathways include oxidation, a combination of oxidation and dehydrogenation, and sulfate conjugation. | Cat | Oral administration | [12] |

| Excretion | Primarily excreted unchanged in feces, with minor renal excretion (~4%). | Cat | Oral administration | [12] |

| Distribution | Volume of distribution (Vss) is similar to total body water, indicating tissue distribution. | Cat | Intravenous administration | [12] |

| Food Effect | Systemic exposure is greater in the fasted state compared to the fed state. | Cat | Not specified |[13] |

Pharmacodynamics and Efficacy

The pharmacodynamic effects of Velagliflozin are a direct consequence of its mechanism of action, leading to increased urinary glucose excretion and a reduction in blood glucose levels.

The SENSATION study, a large clinical field trial, evaluated the efficacy and safety of Velagliflozin in 252 diabetic cats (214 newly diagnosed and 38 previously insulin-treated) over 180 days.[7][8][10][14][15][16][17]

Table 2: Efficacy of Velagliflozin in Diabetic Cats (SENSATION Study)

| Parameter | Baseline (Median) | Day 30 (Median) | Day 60 (Median) | Day 120 (Median) | Day 180 (Median) | Reference |

|---|---|---|---|---|---|---|

| Blood Glucose (mg/dL) | 436 | 153 | 134 | 128 | 125 | [7][10][14][17] |

| Fructosamine (µmol/L) | 538 | 310 | 286 | 269 | 263 |[7][10][14][17] |

At the end of the 180-day study, 81% of the remaining 158 cats had blood glucose and/or fructosamine levels within the reference range.[7][14] Significant improvements in clinical signs were also observed, with 88.6% showing improvement in polyuria and 87.7% in polydipsia.[7][14]

Another study comparing once-daily oral Velagliflozin to twice-daily insulin injections in 116 diabetic cats found Velagliflozin to be noninferior to insulin treatment.[18] On day 45, 54% of cats treated with Velagliflozin and 42% of cats treated with insulin showed treatment success.[18] By day 91, a higher percentage of cats in the Velagliflozin group had a mean blood glucose of <252 mg/dL (78% vs. 60%) and fructosamine levels <450 µmol/L (76% vs. 61%) compared to the insulin group.[18]

Velagliflozin has also been investigated for the management of insulin dysregulation in ponies, a condition that increases the risk of laminitis.

Table 3: Efficacy of Velagliflozin in Insulin-Dysregulated Ponies

| Parameter | Control Group | Velagliflozin Group (0.3 mg/kg) | Outcome | Reference |

|---|---|---|---|---|

| Maximum Glucose Concentration | 12.1 mM | 9.4 mM | 22% lower in treated group (P = 0.014) | [19][20] |

| Maximum Insulin Concentration | 272 µIU/mL | 149 µIU/mL | 45% lower in treated group (P = 0.017) | [19][20] |

| Laminitis Incidence | 14 out of 37 ponies | 0 out of 12 ponies | Significantly lower in treated group (P = 0.011) |[19][20] |

A 16-week study in ponies with insulin dysregulation demonstrated that Velagliflozin (0.3 mg/kg once daily) was well-tolerated and effectively reduced post-prandial hyperinsulinemia.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments are not fully available in the published literature. However, the general methodologies employed in the clinical trials are described.

Feline Diabetes Mellitus Clinical Trial (SENSATION Study)

-

Study Design: A prospective, baseline-controlled, open-label clinical field trial.[7][8][14]

-

Animals: 252 client-owned cats with diabetes mellitus.[7][8][10][14][15][16][17]

-

Treatment: Velagliflozin administered orally once daily.[7][8][14]

-

Assessments: Physical examinations and blood collections were performed on days 0, 3, 7, 30, 60, 120, and 180.[7][8][14] Blood glucose was measured using a validated veterinary portable blood glucose monitor.[15] Fructosamine was measured using a nitroblue tetrazolium dye technique.[15] Urine was analyzed for ketones using commercially available test strips.[15]

Equine Insulin Dysregulation Study

-

Animals: Ponies identified with insulin dysregulation via an oral glucose test.[19]

-

Treatment: Velagliflozin (0.3 mg/kg BW, p.o., s.i.d.) or a placebo.[19][20]

-

Dietary Challenge: Ponies were fed a diet high in non-structural carbohydrates (NSC) to induce hyperinsulinemia.[19][20]

-

Assessments: Blood glucose and serum insulin concentrations were measured over 4 hours after feeding.[19] Clinical signs of laminitis were monitored daily.[20]

Experimental Workflow

Caption: Generalized workflow for the feline and equine clinical studies.

Safety and Tolerability

In clinical trials, Velagliflozin was generally well-tolerated. The most common adverse events reported in cats were changes in stool consistency (loose feces or diarrhea).[9] A significant safety concern with SGLT2 inhibitors, including Velagliflozin, is the risk of diabetic ketoacidosis (DKA), which can occur even with normal blood glucose levels (euglycemic DKA).[13] In the SENSATION study, ketonuria developed in 13.9% of cats, with 7.1% developing ketoacidosis.[7][14][15] The risk of DKA was higher in cats previously treated with insulin compared to newly diagnosed diabetic cats.[7][14][15] Therefore, careful patient selection and monitoring for ketones, especially during the initial treatment period, are crucial.[13]

Conclusion

This compound represents a significant advancement in the management of feline diabetes mellitus, offering an effective and convenient oral treatment option. Its selective inhibition of SGLT2 provides a novel mechanism for glycemic control. The available data from clinical trials in cats and ponies demonstrate its efficacy in lowering blood glucose and insulin levels, respectively, with a generally acceptable safety profile. Further research to elucidate the specific inhibitory constants for SGLT1 and SGLT2 and to detail the downstream metabolic effects will provide a more complete understanding of this promising therapeutic agent. The risk of diabetic ketoacidosis necessitates careful patient monitoring and owner education. As an SGLT2 inhibitor, Velagliflozin's utility may extend to other species and metabolic conditions, warranting further investigation.

References

- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. todaysveterinarybusiness.com [todaysveterinarybusiness.com]

- 3. Velagliflozin Approved for Feline Diabetes for Veterinary Use | Clinician’s Brief [cliniciansbrief.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Velagliflozin (Senvelgo®) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 6. bsava.com [bsava.com]

- 7. Frontiers | Sodium-glucose co-transporter 2 inhibitors: a pleiotropic drug in humans with promising results in cats [frontiersin.org]

- 8. Sodium-glucose co-transporter 2 inhibitors: a pleiotropic drug in humans with promising results in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bsava.com [bsava.com]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dear Veterinarian Letter regarding important safety conditions associated with the use of Senvelgo (velagliflozin oral solution) for improving glycemic control in certain cats with diabetes mellitus | FDA [fda.gov]

- 14. boehringer-ingelheim.com [boehringer-ingelheim.com]

- 15. abvp.com [abvp.com]

- 16. experts.illinois.edu [experts.illinois.edu]

- 17. Velagliflozin, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SGLT2 inhibitor use in the management of feline diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The sodium-glucose co-transporter 2 inhibitor velagliflozin reduces hyperinsulinemia and prevents laminitis in insulin-dysregulated ponies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Velagliflozin Proline for Non-Diabetic Research Applications

Introduction

Velagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for the reabsorption of glucose in the kidneys. While developed for the management of hyperglycemia, particularly in feline diabetes mellitus, its mechanism of action presents significant opportunities for research in non-diabetic contexts. The ability of SGLT2 inhibitors to induce glycosuria, natriuresis, and modulate metabolic pathways offers a compelling rationale for their investigation in conditions such as metabolic syndrome, insulin resistance, and cardio-renal diseases, independent of a diabetes diagnosis.[1][2]

This technical guide provides a comprehensive overview of velagliflozin's mechanism, summarizes key preclinical data from non-diabetic models, and outlines detailed experimental protocols to assist researchers, scientists, and drug development professionals in exploring its potential applications.

Core Mechanism of Action

The primary action of velagliflozin occurs in the S1 segment of the proximal convoluted tubule in the kidneys.[1] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[3][4] By selectively inhibiting this transporter, velagliflozin blocks glucose reabsorption, leading to its excretion in the urine (glucosuria).[5][6] This process is largely independent of insulin levels.

This primary renal effect initiates a cascade of secondary metabolic and hemodynamic effects that are of significant interest in non-diabetic research:

-

Caloric Loss: Urinary glucose excretion results in a net loss of calories, which can influence body weight and composition.

-

Improved Insulin Sensitivity: Studies suggest that reducing glucose toxicity and altering substrate utilization can lead to enhanced insulin sensitivity.[3][7][8]

-

Metabolic Substrate Shift: The induced state of mild carbohydrate deficit encourages a metabolic shift towards fat oxidation and the production of ketones, providing an alternative energy source for tissues like the heart and brain.

-

Hemodynamic Effects: SGLT2 inhibition is associated with mild osmotic diuresis and natriuresis, which can contribute to reductions in plasma volume and blood pressure, key targets in cardiovascular and renal research.[1][2]

References

- 1. Gliflozins in the Treatment of Non-diabetic Experimental Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. remedypublications.com [remedypublications.com]

- 3. researchgate.net [researchgate.net]

- 4. todaysveterinarybusiness.com [todaysveterinarybusiness.com]

- 5. bsava.com [bsava.com]

- 6. SENVELGO® (velagliflozin oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]

- 7. Effects of the sodium‐glucose cotransporter 2 (SGLT2) inhibitor velagliflozin, a new drug with therapeutic potential to treat diabetes in cats | Semantic Scholar [semanticscholar.org]

- 8. Efficacy and Safety of Non-Insulin Antidiabetic Drugs in Cats: A Systematic Review [mdpi.com]

Early-Stage Research on Velagliflozin Proline Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin proline is an orally active inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1][2][3] By selectively targeting SGLT2 in the proximal convoluted tubules of the kidneys, this compound effectively reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2][4][5] This technical guide provides an in-depth overview of the early-stage research on the efficacy of this compound, with a focus on its mechanism of action, preclinical and clinical findings, and detailed experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding of this promising therapeutic agent for the management of diabetes mellitus.

Mechanism of Action and Signaling Pathways

Velagliflozin's primary mechanism of action is the inhibition of SGLT2, which is responsible for approximately 90% of glucose reabsorption from the urine.[6] By blocking this transporter, Velagliflozin induces glucosuria, thereby reducing hyperglycemia.[6] This action is independent of insulin secretion or action.[7]

While direct research on the specific downstream signaling pathways of Velagliflozin is still emerging, the broader class of SGLT2 inhibitors is known to modulate several key cellular pathways that contribute to their therapeutic effects beyond glycemic control. These pathways are thought to be influenced by the metabolic shifts induced by SGLT2 inhibition, such as increased fatty acid oxidation and the production of ketone bodies.[7]

Key potential downstream signaling pathways influenced by SGLT2 inhibition include:

-

AMP-activated Protein Kinase (AMPK) Activation: SGLT2 inhibitors have been shown to activate AMPK, a central regulator of cellular energy metabolism.[8] AMPK activation can lead to improved insulin sensitivity and glucose uptake in peripheral tissues.[9]

-

Modulation of Inflammatory Pathways: Chronic inflammation is a key factor in the pathogenesis of diabetes and its complications. SGLT2 inhibitors have been demonstrated to exert anti-inflammatory effects by modulating pathways such as the NLRP3 inflammasome and nuclear factor kappa B (NF-κB) signaling.[8][10] This can lead to a reduction in pro-inflammatory cytokines.[10]

The following diagram illustrates the proposed signaling pathway for Velagliflozin as an SGLT2 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Senvelgo®(velagliflozin oral solution) [dailymed.nlm.nih.gov]

- 3. Velagliflozin (proline)|CAS 1539295-26-5|DC Chemicals [dcchemicals.com]

- 4. bsava.com [bsava.com]

- 5. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. SGLT2 Inhibitors: Emerging Roles in the Protection Against Cardiovascular and Kidney Disease Among Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Velagliflozin Proline in Feline Diabetes Mellitus Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of velagliflozin proline (oral solution, commercially known as Senvelgo®) in the management of feline diabetes mellitus. The information is compiled from peer-reviewed studies and official drug information to guide research and development.

Introduction

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2)[1][2][3]. SGLT2 is primarily responsible for the reabsorption of glucose from the glomerular filtrate in the kidneys. By inhibiting SGLT2, velagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in diabetic cats[1][4][5]. This mechanism of action is independent of insulin, offering a novel therapeutic approach for feline diabetes, a condition that shares pathophysiological similarities with human type 2 diabetes[6].

Velagliflozin is available as a clear, colorless to slightly yellow or brown oral solution[3][6][7]. It is indicated for improving glycemic control in otherwise healthy cats with diabetes mellitus who have not been previously treated with insulin[1][7].

Mechanism of Action

The primary signaling pathway affected by velagliflozin is renal glucose transport.

Dosage and Administration

The recommended dosage of velagliflozin for feline diabetes studies is 1 mg/kg of body weight (0.45 mg/lb), administered orally once daily [7][8]. The dose can be given directly into the cat's mouth or with a small amount of wet food, but should not be mixed into a full meal[7]. Administration should occur at approximately the same time each day[7].

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies on velagliflozin in diabetic cats.

Table 1: Efficacy Data from a 180-Day Multicenter Field Study

Study Population: 252 client-owned diabetic cats (214 newly diagnosed, 38 previously insulin-treated)[9][10]

| Parameter | Baseline (Day 0) | Day 30 | Day 60 | Day 120 | Day 180 |

| Median Blood Glucose (mg/dL) | 436[9][10] | 153[10] | 134[10] | 128[10] | 125[10] |

| Median Fructosamine (µmol/L) | 538[9][10] | 310[10] | 286[10] | 269[10] | 263[10] |

| Treatment Success on Day 30 | - | 88.4%[7] | - | - | - |

| Cats with Glycemic Control (Day 180) | - | - | - | - | 81%[5][9] |

Table 2: Comparison of Velagliflozin and Insulin in a 45-Day Randomized Controlled Trial

Study Population: 127 client-owned diabetic cats (54 treated with velagliflozin, 62 with Caninsulin)[8]

| Parameter (at Day 45) | Velagliflozin (1 mg/kg once daily) | Caninsulin (twice daily, dose-adjusted) |

| Treatment Success Rate | 54%[8][11] | 42%[8][11] |

| Mean Blood Glucose <252 mg/dL | 78% of cats[11] | 60% of cats[11] |

| Serum Fructosamine ≤450 µmol/L | 72% of cats[8] | 44% of cats[8] |

| Improvement in Polyuria | 54% of cats[8] | Not Reported |

| Improvement in Polydipsia | 61% of cats[8] | Not Reported |

Table 3: Pharmacokinetic Parameters of Velagliflozin in Cats

Dose: 1 mg/kg, oral administration[2][7]

| Parameter | Value (Mean ± SD) |

| Time to Maximum Concentration (Tmax) | 0.25 hours (median)[2][7] |

| Maximum Plasma Concentration (Cmax) | 1030 (± 361) ng/mL[2][7] |

| Area Under the Curve (AUC0-last) | 3295 (± 1098) day*ng/mL[2][7] |

| Elimination Half-life (T½) | 3.68 (± 0.34) hours[7] |

Note: Systemic exposure to velagliflozin is greater in a fasted state compared to a fed state.[2][7][12]

Table 4: Common Adverse Reactions in a 180-Day Field Study

Study Population: 252 diabetic cats treated with velagliflozin[7]

| Adverse Reaction | Percentage of Cats |

| Diarrhea or Loose Stool | Most Common[7] |

| Weight Loss | Common[7] |

| Vomiting | Common[7] |

| Polyuria | Common[7] |

| Polydipsia | Common[7] |

| Elevated Blood Urea Nitrogen (BUN) | Common[7] |

| Diabetic Ketoacidosis (DKA) | 7.1% (18/252)[9][13] |

| Newly Diagnosed Cats | 5.1% (11/214)[9][13] |

| Previously Insulin-Treated Cats | 18.4% (7/38)[9][13] |

Experimental Protocols

Protocol for a Long-Term Efficacy and Safety Study (Based on a 180-Day Field Trial)

This protocol outlines a prospective, open-label clinical trial to assess the long-term efficacy and safety of velagliflozin.

Inclusion Criteria:

-

Client-owned cats diagnosed with diabetes mellitus.

-

Diagnosis based on fasting blood glucose >270 mg/dL, fructosamine >400 µmol/L, and glucosuria, coupled with clinical signs (polyuria, polydipsia, etc.)[9].

-

Cats can be newly diagnosed or previously treated with insulin (with persistent clinical signs)[9].

Exclusion Criteria (Important Safety Considerations):

-

Do not use in cats previously treated with insulin or currently receiving insulin due to an increased risk of diabetic ketoacidosis (DKA)[2][6][7].

-

Do not initiate in cats with anorexia, dehydration, lethargy, ketonuria, or pancreatitis at the time of diagnosis[2][6][7][14].

Procedure:

-

Screening (Day 0): Conduct a full physical examination. Collect blood for baseline glucose and fructosamine levels. Confirm diagnosis and eligibility[9][10].

-

Dosing: Administer velagliflozin at 1 mg/kg orally, once daily[7].

-

Monitoring and Evaluations:

-

Days 3, 7, 30, 60, 120, and 180: Perform physical examinations and collect blood for glucose and fructosamine analysis[9][10].

-

First 4 Weeks: Closely monitor glycemic control and clinical improvement. This should include a physical exam, blood glucose curve, and serum fructosamine at weeks 1 and 4[7].

-

Ketone Monitoring: Check for ketonuria 2-3 days after starting treatment, again at day 7, and any time the cat appears unwell[14].

-

Efficacy Endpoints:

-

Primary: Improvement in at least one clinical sign of diabetes and at least one blood glucose variable (e.g., mean blood glucose or serum fructosamine)[7].

-

Secondary: Changes in blood glucose and fructosamine levels over time, resolution of clinical signs, and incidence of adverse events.

Protocol for a Comparative Study (Velagliflozin vs. Insulin)

This protocol outlines a randomized, controlled trial to compare the efficacy of velagliflozin with standard insulin therapy.

Study Design: Prospective, randomized, positive-controlled, open-label noninferiority trial[11].

Procedure:

-

Enrollment: Recruit client-owned diabetic cats meeting defined inclusion/exclusion criteria.

-

Randomization: Randomly assign cats to either the velagliflozin group or the insulin group[8][11].

-

Treatment:

-

Efficacy Assessment:

-

Data Collection: Record all clinical signs, blood glucose curves, fructosamine levels, quality of life assessments, and any adverse events for both groups[8][11].

-

Statistical Analysis: Compare the treatment success rates and other secondary endpoints between the two groups to determine noninferiority or superiority.

Safety and Monitoring Considerations

-

Diabetic Ketoacidosis (DKA) and Euglycemic DKA: Cats treated with velagliflozin are at an increased risk of DKA and euglycemic DKA (DKA with normal blood glucose), which can be fatal[4][7][12][14]. Immediate discontinuation of velagliflozin and initiation of insulin therapy is required if DKA is suspected[7][12][14].

-

Monitoring: Regular monitoring of blood glucose, fructosamine, urinary ketones, serum chemistry, body weight, and hydration status is crucial[2].

-

Contraindications: Velagliflozin is contraindicated in cats with a history of insulin treatment, those currently on insulin, or those with insulin-dependent diabetes mellitus[2][6].

-

Adverse Events: The most common adverse effects include diarrhea, vomiting, weight loss, and urinary tract infections[4][7]. Sudden anorexia, lethargy, or dehydration should prompt immediate evaluation for DKA[2][6].

References

- 1. SENVELGO® (velagliflozin oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]

- 2. bi-animalhealth.com [bi-animalhealth.com]

- 3. vetlexicon.com [vetlexicon.com]

- 4. kingsdale.com [kingsdale.com]

- 5. bsava.com [bsava.com]

- 6. todaysveterinarybusiness.com [todaysveterinarybusiness.com]

- 7. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 8. bsava.com [bsava.com]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Velagliflozin, a once-daily, liquid, oral SGLT2 inhibitor, is effective as a stand-alone therapy for feline diabetes mellitus: the SENSATION study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Senvelgo®(velagliflozin oral solution) [dailymed.nlm.nih.gov]

- 13. abvp.com [abvp.com]

- 14. Dear Veterinarian Letter regarding important safety conditions associated with the use of Senvelgo (velagliflozin oral solution) for improving glycemic control in certain cats with diabetes mellitus | FDA [fda.gov]

Application Notes and Protocols for Velagliflozin Proline Administration in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin proline, commercially available as Senvelgo®, is an orally active, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] By targeting SGLT2 in the proximal renal tubules, velagliflozin blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][3][4] This mechanism of action is independent of insulin, making it a novel therapeutic approach for managing non-insulin-dependent diabetes mellitus, particularly in felines.[5][6] These notes provide a summary of key preclinical data and detailed protocols for the administration and evaluation of velagliflozin in relevant animal models.

Data Presentation

Table 1: Pharmacokinetic Parameters of Velagliflozin in Cats

| Parameter | Value (Mean ± SD) | Conditions |

| Dose | 1 mg/kg body weight | Single oral dose |

| Time to Maximum Concentration (Tmax) | 0.25 hours (median) | Fasted state |

| Maximum Plasma Concentration (Cmax) | 1030 ± 361 ng/mL | Fasted state |

| Area Under the Curve (AUC0-last) | 3295 ± 1098 day*ng/mL | Fasted state |

| Elimination Half-life (t½) | 3.68 ± 0.34 hours | - |

| Note: Systemic exposure (Cmax and AUC) was found to be greater in the fasted state compared to the fed state.[3] |

Table 2: Efficacy of Velagliflozin in Diabetic Cats (180-Day Field Study)

| Parameter | Screening (Day 0) | Day 30 | Day 60 | Day 120 | Day 180 |

| Blood Glucose (mg/dL) | 436 (272-676) | 153 (62-480) | 134 (64-414) | 128 (55-461) | 125 (77-384) |

| Serum Fructosamine (µmol/L) | 538 (375-794) | 310 (204-609) | 286 (175-531) | 269 (189-575) | 263 (203-620) |

| Data presented as median (range). A dose of 1 mg/kg was administered once daily.[7] |

Table 3: Common Adverse Reactions in Diabetic Cats Treated with Velagliflozin

| Adverse Reaction | Frequency in Field Study |

| Diarrhea or Loose Stool | Most Common |

| Weight Loss | Common |

| Vomiting | Common |

| Polyuria & Polydipsia | Common |

| Elevated Blood Urea Nitrogen (BUN) | Common |

| Diabetic Ketoacidosis (DKA) / Euglycemic DKA | Significant Risk |

| Source: Based on a 180-day multicenter field study with 252 cats.[1] |

Signaling Pathways and Mechanisms

Mechanism of Action: SGLT2 Inhibition in the Kidney

Velagliflozin acts on the SGLT2 transporters located in the S1 segment of the proximal convoluted tubule of the kidney.[4][8] These transporters are responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[4] By inhibiting SGLT2, velagliflozin effectively lowers the renal threshold for glucose, causing excess glucose to be excreted in the urine (glucosuria).[1][3] This process directly lowers plasma glucose concentrations.

Caption: Mechanism of SGLT2 inhibition by velagliflozin in the renal proximal tubule.

Experimental Protocols

Protocol 1: Margin of Safety Study in Healthy Cats

This protocol is based on the laboratory safety study described for Senvelgo®.[1]

-

Objective: To determine the safety margin and potential target organ toxicities of velagliflozin following repeated daily administration over an extended period.

-

Animal Model: Healthy, 8 to 9-month-old domestic cats.

-

Groups (n=4):

-

Control (0 mg/kg): Vehicle (saline) administration.

-

Low Dose (1 mg/kg): 1X the intended therapeutic dose.

-

Mid Dose (3 mg/kg): 3X the intended therapeutic dose.

-

High Dose (5 mg/kg): 5X the intended therapeutic dose.

-

-

Administration:

-

Route: Oral (PO), once daily.

-

Duration: 26 weeks (6 months).

-

Condition: Animals should be fasted prior to dosing to ensure maximal exposure.[3]

-

-

Monitoring and Data Collection:

-

Daily: Clinical observations for signs of toxicity, changes in behavior, appetite, and water intake.

-

Weekly: Body weight measurements.

-

Periodic (e.g., monthly and at termination):

-

Hematology: Complete blood count (CBC).

-

Serum Chemistry: Renal function (BUN, creatinine), liver enzymes (ALT, ALP), electrolytes, glucose, cholesterol, triglycerides.

-

Urinalysis: Specific gravity, glucose, ketones, sediment analysis.

-

-

Terminal Procedures:

-

Gross necropsy.

-

Organ weight measurements (kidneys, liver, adrenal glands, etc.).

-

Histopathological examination of a comprehensive list of tissues.

-

-

Protocol 2: Efficacy and Safety Field Study in Diabetic Cats

This protocol is a generalized representation of the clinical field studies conducted for velagliflozin.[1][7][9]

-

Objective: To evaluate the efficacy and safety of velagliflozin for improving glycemic control in client-owned diabetic cats.

-

Animal Model: Otherwise healthy cats with a diagnosis of non-insulin-dependent diabetes mellitus.

-

Study Design: Prospective, baseline-controlled, open-label clinical trial.

-

Administration:

-

Monitoring Schedule:

-

Screening (Day -7 to 0): Full physical exam, history, CBC, serum chemistry, fructosamine, urinalysis (including ketones).

-

Day 2-3 & Day 7: Re-evaluation, check for ketonuria.[10]

-

Week 1 & Week 4 (Day 30): Physical exam, body weight, blood glucose curve, serum fructosamine.[3][10]

-

Monthly (Day 60, 120, 180): Continue monitoring as per Day 30.

-

-

Primary Efficacy Endpoints:

-

Improvement in at least one clinical sign (polyuria, polydipsia, weight loss).

-

Improvement in at least one glycemic variable (mean blood glucose from a curve or serum fructosamine).[1]

-

-

Safety Monitoring:

-

Owners monitor for adverse events, especially anorexia, lethargy, vomiting, or weakness, which could indicate DKA.[1]

-

Veterinarians monitor for urinary tract infections, dehydration, and changes in clinical pathology.

-

Experimental and Logical Workflows

Caption: Logical progression of velagliflozin preclinical and clinical development.

Caption: Experimental workflow for a feline diabetes field efficacy study.

References

- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 2. vetlexicon.com [vetlexicon.com]

- 3. aaha.org [aaha.org]

- 4. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. SENVELGO® (velagliflozin oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]

- 6. fda.gov [fda.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. bsava.com [bsava.com]

- 9. Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 12. ec.europa.eu [ec.europa.eu]

Application Note: A Robust RP-HPLC Method for the Quantification of Velagliflozin Proline

Abstract

This application note details a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate and precise quantification of Velagliflozin proline, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Drawing upon established methodologies for similar SGLT2 inhibitors, this method is designed for use in quality control, stability studies, and pharmaceutical formulation analysis. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, complete with detailed experimental procedures, data presentation formats, and workflow visualizations.

Introduction

Velagliflozin is a promising SGLT2 inhibitor for the management of hyperglycemia. As with any active pharmaceutical ingredient (API), a reliable analytical method for its quantification is crucial for ensuring product quality and safety. This document outlines a robust RP-HPLC method tailored for this compound, providing the sensitivity and specificity required for rigorous pharmaceutical analysis. The method is based on common chromatographic principles applied to other compounds in the 'flozin' class, ensuring a high probability of successful implementation and validation.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The proposed chromatographic conditions are summarized in the table below.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Orthophosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A / 30% B, isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detector Wavelength | 225 nm |

| Run Time | 10 minutes |

Preparation of Solutions

a. Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

-

Mobile Phase B: Use HPLC-grade acetonitrile.

-

Before use, degas both mobile phases using a suitable method such as sonication or vacuum filtration.

b. Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase (70:30, A:B).

-

Sonicate for 10 minutes to ensure complete dissolution.

c. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL for the construction of a calibration curve.

d. Sample Preparation (for formulated products):

-

Weigh and finely powder a representative number of tablets.

-

Transfer a quantity of powder equivalent to 10 mg of Velagliflozin to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to extract the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from a method validation study based on ICH guidelines.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Area (n=6) | ≤ 2.0% |

Table 2: Linearity and Range

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | [Data] |

| 5 | [Data] |

| 10 | [Data] |

| 20 | [Data] |

| 50 | [Data] |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy (Recovery Studies)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | 8 | [Data] | [Data] |

| 100% | 10 | [Data] | [Data] |

| 120% | 12 | [Data] | [Data] |

Table 4: Precision

| Parameter | % RSD |

| Repeatability (Intra-day, n=6) | ≤ 2.0% |

| Intermediate Precision (Inter-day, n=6) | ≤ 2.0% |

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Concentration (µg/mL) |

| LOD | [Data] |

| LOQ | [Data] |

Visualizations

The following diagrams illustrate the key workflows in this analytical method.

Caption: Sample Preparation Workflow for this compound Tablets.

Caption: HPLC Analysis Workflow for this compound Quantification.

Conclusion

The proposed RP-HPLC method provides a robust and reliable approach for the quantification of this compound in both bulk drug and pharmaceutical dosage forms. The method is based on established analytical techniques for similar molecules and is expected to meet the rigorous validation requirements of the pharmaceutical industry. The detailed protocols and clear data presentation formats provided in this application note will facilitate the seamless adoption and implementation of this method in a quality control or research laboratory setting. Further validation in accordance with ICH guidelines is recommended to confirm the method's performance characteristics.

Application Notes and Protocols for Velagliflozin Proline in Feline Diabetes Mellitus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Velagliflozin proline, an orally active sodium-glucose cotransporter 2 (SGLT2) inhibitor, for the management of diabetes mellitus in cats. The following sections detail the mechanism of action, pharmacokinetic and pharmacodynamic properties, and established clinical protocols based on recent studies.

Mechanism of Action

This compound selectively inhibits SGLT2 in the proximal renal tubules.[1][2] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1][3] By blocking this transporter, velagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels independently of insulin action.[4][5] This reduction in hyperglycemia can alleviate glucotoxicity, potentially leading to improved beta-cell function and insulin sensitivity in cats with non-insulin-dependent diabetes mellitus.[2]

Caption: Mechanism of action of Velagliflozin in the renal proximal tubule.

Pharmacokinetics

Velagliflozin is rapidly absorbed following oral administration in cats.[3] Systemic exposure is greater in a fasted state compared to a fed state.[3]

| Parameter | Value (1 mg/kg oral dose) | Reference |

| Tmax (median) | 0.25 hours | [3] |

| Elimination Half-Life | 3.68 (± 0.34) hours | [3] |

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of velagliflozin in improving glycemic control and clinical signs of diabetes in cats.[6][7]

Glycemic Control

| Parameter | Baseline (Screening) | Day 30 | Day 60 | Day 120 | Day 180 | Reference |

| Blood Glucose (mg/dL), median | 436 | 153 | 134 | 128 | 125 | [6][8] |

| Fructosamine (µmol/L), median | 538 | 310 | 286 | 269 | 263 | [6][8] |

Adverse Events

The most common adverse events reported are gastrointestinal, including diarrhea and vomiting.[9][10] A significant risk associated with SGLT2 inhibitors is diabetic ketoacidosis (DKA), which can occur even with normal blood glucose levels (euglycemic DKA).[5][11]

| Adverse Event | Incidence in Naïve Diabetic Cats | Incidence in Insulin-Treated Diabetic Cats | Reference |

| Ketoacidosis | 5.1% (11 of 214) | 18.4% (7 of 38) | [6][8] |

| Ketonuria | 13.9% (35 of 252) | - | [6][8] |

| Loose Feces/Diarrhea | 38% (23 of 61) | - | [9][10] |

Experimental Protocols

Protocol 1: Clinical Assessment and Monitoring

This protocol outlines the schedule for physical examinations and sample collection for monitoring cats treated with velagliflozin.

Caption: Timeline for clinical assessment and sample collection.

Methodology:

-

Dosage and Administration: Administer this compound oral solution at a dose of 1 mg/kg once daily.[6][12] The solution can be given directly into the cat's mouth or applied to a small amount of food.[12]

-

Physical Examination: Conduct a thorough physical examination at each scheduled visit (Days 0, 3, 7, 30, 60, 120, and 180).[6][12] Record body weight and assess for clinical signs of diabetes (polyuria, polydipsia, polyphagia, weight loss) and any adverse effects.

-

Blood Collection: Collect blood samples at each scheduled visit.[6][12] Perform a complete blood count and serum biochemistry panel.[11]

-

Urinalysis: Collect urine samples for urinalysis, including measurement of glucose and ketones, at each visit.[11]

Protocol 2: Blood Glucose Curve

This protocol details the procedure for generating a blood glucose curve to assess glycemic response.

Methodology:

-

Pre-sampling: The first blood sample should be taken in the morning before the cat receives its food or velagliflozin dose.[13][14]

-

Serial Sampling: Following the initial sample, collect blood every 2 hours for a total of 9 to 12 hours.[6][13]

-

Glucose Measurement: Use a calibrated handheld glucometer validated for use in cats for immediate blood glucose measurement.[4][13]

-

Data Plotting: Plot the blood glucose concentrations against time to generate the glucose curve.[13]

Protocol 3: Fructosamine Measurement

This protocol describes the collection and analysis of serum for fructosamine levels.

Methodology:

-

Sample Collection: Collect a minimum of 1 ml of blood in a plain tube.[15]

-

Serum Separation: Centrifuge the blood sample to separate the serum. Avoid hemolysis.[15]

-

Analysis: Submit the serum sample to a veterinary diagnostic laboratory for fructosamine analysis. Fructosamine levels reflect the average blood glucose concentration over the previous 1-3 weeks.[9][15]

Protocol 4: Urinalysis for Glucose and Ketones

This protocol outlines the procedure for monitoring urinary glucose and ketones.

Methodology:

-

Urine Collection: Collect a fresh urine sample. This can be done via free catch using a clean container or a special non-absorbent litter.[16]

-

Dipstick Analysis:

-

Recording Results: Record the glucose and ketone levels along with the time of collection.[16] Note that glucosuria is an expected finding in cats treated with SGLT2 inhibitors and is not a reliable indicator of glycemic control.[15] However, the presence of ketones requires immediate veterinary attention.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. bsava.com [bsava.com]

- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 4. Diabetes in Cats: Monitoring and Controlling [msd-animal-health-hub.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. GLUCOSE AND FRUCTOSAMINE TESTING – Feline - Glencoe Animal Hospital [glencoeanimalhospital.com]

- 9. Diabetes in Cats - Testing and Monitoring | VCA Animal Hospitals [vcahospitals.com]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 12. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 13. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 14. caninsulin.co.uk [caninsulin.co.uk]

- 15. gribblesvets.com.au [gribblesvets.com.au]

- 16. merck-animal-health-usa.com [merck-animal-health-usa.com]

Application Notes and Protocols for Velagliflozin Proline in Combination Therapy Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research landscape for velagliflozin proline in combination therapy, drawing upon available veterinary studies and analogous data from other SGLT2 inhibitors in human clinical trials. The protocols outlined below are intended to serve as a foundational guide for designing preclinical and clinical studies.

Introduction

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is responsible for the majority of glucose reabsorption in the kidneys.[1][2] By inhibiting SGLT2, velagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2] The proline co-crystal form of velagliflozin is a stable formulation for oral administration.[3] While velagliflozin is primarily approved for veterinary use in feline diabetes mellitus, the principles of SGLT2 inhibition and its potential for combination therapy are broadly applicable in diabetes research.[2][4]

The rationale for using velagliflozin in combination with other antidiabetic agents, such as metformin or dipeptidyl peptidase-4 (DPP-4) inhibitors, is based on their complementary mechanisms of action, which can lead to improved glycemic control and potentially other metabolic benefits.[5][6]

Mechanism of Action in Combination Therapy

SGLT2 inhibitors, like velagliflozin, offer a unique insulin-independent mechanism for lowering blood glucose.[7][8] This makes them suitable partners for combination with other antidiabetic drugs that act through different pathways.

-

Combination with Metformin: Metformin primarily reduces hepatic glucose production and improves insulin sensitivity.[9] The combination with an SGLT2 inhibitor targets both hepatic glucose output and renal glucose reabsorption, providing a dual approach to glycemic control.[9]

-

Combination with DPP-4 Inhibitors: DPP-4 inhibitors enhance the incretin system by preventing the breakdown of GLP-1 and GIP.[6] This leads to glucose-dependent insulin secretion and suppression of glucagon.[6] Combining a DPP-4 inhibitor with an SGLT2 inhibitor can, therefore, address both insulin secretion/glucagon suppression and renal glucose excretion.[6]

Quantitative Data from Combination Therapy Research

The following tables summarize quantitative data from studies involving velagliflozin in combination therapy in veterinary medicine and representative data from other SGLT2 inhibitors in human clinical trials.

Table 1: Velagliflozin in Combination with Insulin in Cats with Diabetes Mellitus and Hypersomatotropism [7][8][10]

| Parameter | Baseline (T0) | First Follow-up (T1) | Last Follow-up (T2) |

| Median Daily Insulin Dose (U/kg) | 1.9 (range: 0.8–7.1) | 0.5 (range: 0–2.3) | Not Reported |

| Mean Glucose (mg/dL) | 435 (range: 298–477) | 207 (range: 96–326) | 273 (range: 155–350) |

| Percentage of Time in Target Glucose Range | 3% (range: 0–32) | 71% (range: 21–98) | 41% (range: 14–100) |

Data from a retrospective multicentric case series of eight client-owned cats.[8][10]

Table 2: Representative Efficacy of SGLT2 Inhibitors as an Add-on to Metformin in Humans with Type 2 Diabetes [11]

| Parameter | Bexagliflozin + Metformin (24 weeks) | Placebo + Metformin (24 weeks) |

| Mean Change in HbA1c (%) | -1.09 | -0.56 |

| Placebo-Adjusted Change in Systolic Blood Pressure (mmHg) | -7.07 | - |

| Placebo-Adjusted Change in Body Mass (kg) | -2.51 | - |

Data from a 24-week, randomized, double-blind, placebo-controlled trial of bexagliflozin as an adjunct to metformin.[11]

Experimental Protocols

Protocol 1: Preclinical Evaluation of this compound in Combination with Metformin in a Rodent Model of Type 2 Diabetes

Objective: To assess the synergistic effects of this compound and metformin on glycemic control and metabolic parameters in a diet-induced obese and diabetic mouse model.